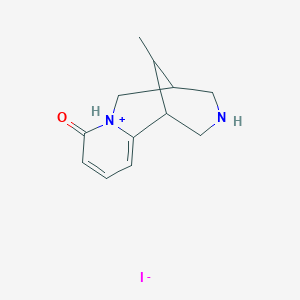

N-Methylcytisine hydriodide

描述

Contextualization within Quinolizidine (B1214090) Alkaloid Chemistry and Nicotinic Ligand Research

N-Methylcytisine is classified as a quinolizidine alkaloid, a group of nitrogen-containing organic compounds naturally produced by many plants, particularly in the Leguminosae family. nih.govmdpi.com These alkaloids are synthesized from lysine (B10760008) and are known for their diverse chemical structures and biological activities. mdpi.comwiley-vch.de Plants from genera such as Sophora, Laburnum, Thermopsis, Genista, Anagyris, Baptisia, Retama, and Ulex are known sources of quinolizidine alkaloids, including cytisine (B100878) and its N-methylated derivative. nih.govnih.govresearchgate.net The study of these compounds is a significant area of natural product chemistry, focusing on their isolation, structural elucidation, and potential applications. nih.govresearchgate.netrhhz.net

In the field of pharmacology, N-Methylcytisine is recognized as a selective ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs). chemsrc.commedchemexpress.com These receptors are ligand-gated ion channels that play a crucial role in the central nervous system by modulating neurotransmitter release and neuronal function. uchile.cl This has made nAChRs attractive targets for therapeutic research in a variety of neurological disorders. uchile.cluchile.cl N-Methylcytisine, along with its parent compound cytisine, has been investigated for its interaction with different nAChR subtypes, particularly the α4β2 and α7 subtypes. uchile.clnih.gov Research has shown that N-Methylcytisine acts as an agonist at these receptors, meaning it can bind to and activate them. caymanchem.com Specifically, it has a high affinity for nAChRs from squid optical ganglia, with a dissociation constant (Kd) of 50 nM. chemsrc.commedchemexpress.com Its ability to selectively bind to nAChRs over muscarinic acetylcholine receptors makes it a specific tool for studying nicotinic cholinergic systems. caymanchem.com

Table 1: Binding Affinity and Agonist Activity of N-Methylcytisine at Nicotinic Acetylcholine Receptors

| Receptor Subtype | Measurement | Value | Reference |

|---|---|---|---|

| nAChRs (squid optical ganglia) | Kd | 50 nM | chemsrc.commedchemexpress.com |

| nAChRs | IC50 | 0.05 µM | caymanchem.com |

| mAChRs | IC50 | 417 µM | caymanchem.com |

| Human α4β2 nAChRs | EC50 | 13 µM | caymanchem.com |

| Human α4β4 nAChRs | EC50 | 13 µM | caymanchem.com |

| Human α7 nAChRs | EC50 | 340 µM | caymanchem.com |

Historical Perspectives on N-Methylcytisine Discovery and Early Research Characterization

The parent compound, cytisine, was first isolated in 1862 from the seeds of Laburnum anagyroides. researchgate.net N-Methylcytisine was subsequently identified as a naturally occurring derivative. Early research focused on its isolation from various plant sources, such as Sophora and Thermopsis species. umich.edugoogle.comcdnsciencepub.com For instance, extensive investigations of mature seeds from Sophora secundiflora led to the isolation of several quinolizidine alkaloids, including N-methylcytisine. umich.edu

Initial characterization studies established its chemical structure as a tricyclic quinolizidine alkaloid. chemsrc.commedchemexpress.com Early pharmacological research in the late 1960s indicated that N-Methylcytisine and its methiodide form were less potent nicotinic agonists compared to cytisine at peripheral receptors. uchile.cl The demethylation of N-methylcytisine hydriodide to yield cytisine was also demonstrated, providing a chemical link between the two alkaloids. cdnsciencepub.com These foundational studies set the stage for more detailed investigations into its specific interactions with nAChR subtypes and its potential as a research tool.

Significance of this compound as a Research Probe in Chemical Biology

In chemical biology, small molecules are utilized as "probes" to explore and understand complex biological systems. leibniz-fmp.deinstitut-curie.org These chemical probes are instrumental in modulating the function of specific proteins, which can help validate hypotheses from genetic studies and serve as starting points for new therapeutic strategies. leibniz-fmp.de this compound, as a stable and water-soluble salt of N-Methylcytisine, is well-suited for this role.

Its significance as a research probe stems from its selective action on nAChRs. chemsrc.commedchemexpress.com Researchers use N-Methylcytisine to investigate the physiological and pathological roles of these receptors. uchile.clnih.gov For example, it has been used in studies to differentiate the functions of various nAChR subtypes. uchile.cl By observing the cellular or systemic responses to the application of N-Methylcytisine, scientists can deduce the involvement of specific nicotinic pathways. The development of halogenated derivatives of N-Methylcytisine has further expanded its utility, allowing for more detailed structure-activity relationship (SAR) studies to understand how modifications to the molecule affect its binding and efficacy at different nAChR subtypes. uchile.cl This line of research is crucial for designing new, more selective, and potent nicotinic ligands for therapeutic purposes. uchile.clleibniz-fmp.de

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

20013-22-3 |

|---|---|

分子式 |

C12H17IN2O |

分子量 |

332.18 g/mol |

IUPAC 名称 |

(1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide |

InChI |

InChI=1S/C12H16N2O.HI/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9;/h2-4,9-10H,5-8H2,1H3;1H/t9-,10+;/m0./s1 |

InChI 键 |

OVECGORDPUPRLI-BAUSSPIASA-N |

SMILES |

CC1C2CNCC1C3=CC=CC(=O)[NH+]3C2.[I-] |

手性 SMILES |

CN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2.I |

规范 SMILES |

CN1CC2CC(C1)C3=CC=CC(=O)N3C2.I |

产品来源 |

United States |

Biosynthetic Pathways and Natural Occurrence of N Methylcytisine

Elucidation of Biosynthetic Pathways in Specific Plant Genera

N-Methylcytisine is predominantly found in plants belonging to the Leguminosae (Fabaceae) family. mdpi.comnih.govdntb.gov.uawikipedia.org Genera such as Laburnum, Sophora, and Cytisus are well-documented sources of this alkaloid. rsc.orgdatapdf.com The biosynthesis of N-Methylcytisine is a complex process that occurs primarily in the green parts of the plants, with the resulting alkaloids being transported and stored in various tissues, including the seeds and epidermal tissues. mdpi.comnih.gov

Role of Lysine (B10760008) and Cadaverine as Precursors in N-Methylcytisine Biosynthesis

The journey of N-Methylcytisine biosynthesis begins with the amino acid L-lysine. rsc.org Through the action of the enzyme lysine decarboxylase (LDC), L-lysine is converted into cadaverine. mdpi.comnih.govfrontiersin.org This initial step is a critical commitment to the quinolizidine (B1214090) alkaloid pathway. nih.govfrontiersin.org Cadaverine then undergoes oxidative deamination to form 5-aminopentanal, which spontaneously cyclizes to create Δ¹-piperideine. rsc.orgmdpi.com This cyclic intermediate serves as a fundamental building block for the construction of the more complex tri- and tetracyclic quinolizidine alkaloid skeletons from which N-Methylcytisine is ultimately derived. rsc.orgdatapdf.com

Identification and Characterization of Key Enzymes (e.g., N-Methyltransferases)

A pivotal step in the formation of N-Methylcytisine is the N-methylation of its precursor, cytisine (B100878). This reaction is catalyzed by a specific N-methyltransferase. Research has successfully demonstrated the presence of an S-adenosyl-L-methionine (SAM): cytisine N-methyltransferase in crude enzyme preparations from Laburnum anagyroides plants and cell cultures of Laburnum alpinum and Cytisus canariensis. datapdf.comnih.gov This enzyme specifically facilitates the transfer of a methyl group from SAM to the nitrogen atom of cytisine, yielding N-Methylcytisine. datapdf.comnih.gov

The characteristics of this cytisine N-methyltransferase have been studied, revealing an optimal pH of 8.5 for its activity. nih.gov The enzyme is activated by dithioerythritol and is inhibited by thiol reagents, as well as Fe²⁺ and Fe³⁺ ions. nih.gov S-adenosylhomocysteine, a product of the methylation reaction, acts as a potent inhibitor of the transferase. nih.gov

| Enzyme | Source Organisms | Substrates | Product | Optimal pH | Activators | Inhibitors |

| Lysine Decarboxylase (LDC) | Lupinus species and other Leguminosae | L-Lysine | Cadaverine | - | - | - |

| S-adenosyl-L-methionine: cytisine N-methyltransferase | Laburnum anagyroides, Laburnum alpinum, Cytisus canariensis | Cytisine, S-adenosyl-L-methionine (SAM) | N-Methylcytisine, S-adenosylhomocysteine | 8.5 | Dithioerythritol | Thiol reagents, Fe²⁺, Fe³⁺, S-adenosylhomocysteine |

Genetic and Enzymatic Regulation of N-Methylcytisine Accumulation in Plants

The accumulation of N-Methylcytisine and other quinolizidine alkaloids in plants is a tightly regulated process, influenced by developmental stage and environmental factors. mdpi.com De novo biosynthesis of these alkaloids is activated during the early development of plantlets. mdpi.com The expression of genes encoding biosynthetic enzymes is often tissue-specific, with the primary site of synthesis being the leaves. researchgate.net

While specific regulatory genes for N-Methylcytisine biosynthesis are yet to be fully elucidated, research on related alkaloid pathways, such as nicotine (B1678760) in tobacco, points to the involvement of jasmonate signaling and transcription factors in coordinating the expression of biosynthetic genes. researchgate.netnih.gov It is plausible that similar regulatory networks govern the production of quinolizidine alkaloids. The concentration of these alkaloids can vary significantly between different plant organs and throughout the plant's life cycle. mdpi.com For instance, in Laburnum species, a higher content of N-methylcytisine is often found in the leaves and cortex, while the seeds contain very low amounts. mdpi.com

Comparative Biosynthesis of N-Methylcytisine with Related Alkaloids (e.g., Cytisine, Anagyrine)

N-Methylcytisine shares its biosynthetic origins with other quinolizidine alkaloids like cytisine and anagyrine. rsc.org All three compounds are derived from the common precursor L-lysine, which is converted to cadaverine. rsc.orgnih.govfrontiersin.org The subsequent cyclization of cadaverine-derived units leads to the formation of the foundational tricyclic and tetracyclic skeletons. rsc.org

The biosynthesis of cytisine precedes that of N-Methylcytisine. As established, N-Methylcytisine is formed through the direct N-methylation of cytisine. datapdf.comnih.gov This indicates a linear extension of the biosynthetic pathway where cytisine serves as the immediate precursor.

Anagyrine, a tetracyclic quinolizidine alkaloid, also originates from the same lysine-derived pathway. acs.org The formation of the distinct tetracyclic structure of anagyrine involves a different series of cyclization and rearrangement steps compared to the tricyclic cytisine. The structural relationship suggests a branching of the biosynthetic pathway from a common intermediate, leading to the diverse array of quinolizidine alkaloids found in nature.

| Alkaloid | Structural Class | Immediate Precursor (in relation to others) | Key Biosynthetic Step |

| Cytisine | Tricyclic Quinolizidine | - (Precursor to N-Methylcytisine) | Formation of the tricyclic pyridone ring system from lysine/cadaverine intermediates. |

| N-Methylcytisine | Tricyclic Quinolizidine | Cytisine | N-methylation of the cytisine molecule. datapdf.comnih.gov |

| Anagyrine | Tetracyclic Quinolizidine | - (Diverges from a common intermediate) | Formation of a tetracyclic ring system from lysine/cadaverine intermediates. |

Advanced Methodologies for the Isolation and Purification of N-Methylcytisine for Research

The isolation and purification of N-Methylcytisine from plant sources are crucial for detailed chemical and biological studies. Modern analytical and preparative techniques have enabled the efficient separation of this alkaloid from complex plant matrices.

A common initial step involves the extraction of the powdered plant material with a solvent, often an alcohol such as ethanol or methanol. study.com This is followed by an acid-base extraction to separate the basic alkaloids from other plant constituents. The crude alkaloid extract is then subjected to various chromatographic techniques for purification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for both the analysis and purification of N-Methylcytisine. mdpi.comnih.gov Different stationary phases can be employed, with strong cation exchange (SCX) columns showing excellent performance in separating cytisine and N-Methylcytisine. mdpi.com Hydrophilic interaction chromatography (HILIC) is another effective technique. nih.gov The use of a Diode Array Detector (DAD) allows for the quantification of the alkaloids, while coupling HPLC with a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) provides confirmation of their identity. mdpi.comnih.gov

For larger-scale isolation, preparative chromatographic methods such as column chromatography using silica gel or alumina are employed. researchgate.net High-speed counter-current chromatography (HSCCC) has also emerged as a powerful technique for the preparative separation and purification of alkaloids, offering a greener alternative with reduced solvent consumption. nih.gov

Chemical Synthesis and Strategic Derivatization of N Methylcytisine

Total Synthesis Approaches to N-Methylcytisine and its Core Skeleton

The total synthesis of N-methylcytisine and its foundational quinolizidine (B1214090) alkaloid core, cytisine (B100878), has been a subject of significant interest, driven by the need for synthetic routes to this and other structurally related natural products. wiley-vch.de The biosynthesis of the cytisine skeleton involves key metabolic pathways originating from lysine (B10760008). wiley-vch.de This natural pathway serves as an inspiration for biomimetic total synthesis approaches. wiley-vch.de

Synthetic strategies often focus on the construction of the tricyclic ring system. One common approach involves building ring C onto a pre-existing pyridine (B92270) or dihydropyridinone ring A, a strategy pioneered by van Tamelen. datapdf.com This is often followed by the formation of ring B through intramolecular nucleophilic substitution. datapdf.com Metal-catalyzed cross-coupling reactions have significantly enhanced the efficiency of these synthetic pathways. datapdf.com

For instance, a tandem Mannich condensation-conjugate addition-decarboxylation reaction has been employed to construct ring C from a pyridine precursor. datapdf.com Subsequent functional group transformations and an intramolecular nucleophilic substitution lead to the formation of ring B, completing the core skeleton. datapdf.com

Stereoselective Synthesis of N-Methylcytisine Hydriodide and Related Chiral Analogs

The stereoselective synthesis of N-methylcytisine and its derivatives is crucial, as the biological activity is often dependent on the specific stereochemistry of the molecule. The absolute configuration of cytisine was established decades after its initial isolation and structural determination. uchile.cl

Researchers have developed methods for the stereoselective synthesis of related chiral analogs, such as (±)-3-hydroxy-11-norcytisine. acs.org One approach involved the cyclization of a key intermediate using a modified O'Neill strategy, followed by deprotection steps to yield the target molecule. uchile.cl Another strategy for creating chiral analogs involves the use of N-Boc-(−)-11-norcytisine, which can be brominated and then subjected to Stille conditions to introduce other functional groups. uchile.cl

The synthesis of various chiral building blocks is a fundamental aspect of drug discovery, enabling the creation of complex and stereochemically defined molecules. nih.govmdpi.com

Development of Novel Derivatization Methods for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of N-methylcytisine, extensive derivatization studies have been conducted. These modifications aim to enhance potency, selectivity, and other pharmacological properties.

Halogenation and Other Core Modifications of N-Methylcytisine

Halogenation of the pyridone core of N-methylcytisine has been a key strategy in SAR studies. The introduction of halogens at the C3 and C5 positions has been shown to significantly impact the molecule's interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.org For example, 3-bromocytisine (B1662614) and 3-iodocytisine (B1243517) have demonstrated increased binding affinity and functional potency, particularly at α7 nAChRs. acs.org Conversely, halogenation at the C5 position was found to be detrimental to activity. acs.org

The synthesis of these halogenated derivatives often involves direct electrophilic substitution. However, the regioselectivity of halogenation on N-substituted cytisine derivatives can be low, sometimes leading to di-substituted products like 3,5-dibromomethylcytisine. researchgate.net Selective dehalogenation can then be employed to obtain the desired mono-halogenated product. researchgate.net

Other core modifications include nitration, which can be followed by reduction to yield amino derivatives. researchgate.net For instance, nitration of N-methylcytisine with sodium nitrate (B79036) in sulfuric acid yields a mixture of 3-nitro and 5-nitro-N-methylcytisine. researchgate.net These can then be reduced to the corresponding aminomethylcytisines. researchgate.net

N-Substitution Strategies for N-Methylcytisine Derivatives

Modification of the secondary amine at the N-12 position is another major avenue for derivatization. A wide array of N-substituted derivatives have been synthesized to probe the effects of these changes on biological activity. acs.org These substitutions can modulate the compound's pharmacokinetic and pharmacodynamic properties. acs.org

Reductive amination of 3-amino-12-N-methylcytisine with various aromatic aldehydes has been used to generate a series of secondary amines. researchgate.net This one-pot synthesis allows for the creation of a library of N-substituted derivatives for biological screening. researchgate.net

N-Methylcytisine as a Chiral Building Block in Complex Chemical Synthesis

The rigid, chiral scaffold of N-methylcytisine makes it a valuable starting material for the synthesis of more complex molecules. cymitquimica.com Its inherent stereochemistry can be transferred to new, more elaborate structures. researchgate.net

For example, N-methylcytisine has been utilized in the biomimetic synthesis of other alkaloids, such as kuraramine. wiley-vch.de This demonstrates its utility as a foundational chiral unit in the construction of other natural products. The ability to use N-methylcytisine and its derivatives as chiral building blocks is a testament to the versatility of this alkaloid in synthetic organic chemistry. sigmaaldrich.com

Molecular Pharmacology and Receptor Interaction Mechanisms of N Methylcytisine Hydriodide

Comprehensive Analysis of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Selectivity and Binding Affinity

N-Methylcytisine, a derivative of the natural alkaloid cytisine (B100878), demonstrates a distinct profile of interaction with various subtypes of nicotinic acetylcholine receptors (nAChRs). uchile.cluchile.cl Its binding affinity and selectivity are crucial determinants of its pharmacological effects.

Specificity for Neuronal nAChR Subtypes (e.g., α4β2, α7, α3β4)

N-Methylcytisine exhibits a notable selectivity for certain neuronal nAChR subtypes. It is recognized as a selective ligand for nicotinic receptors in the central nervous system. medchemexpress.commedchemexpress.com Research indicates that N-methylcytisine binds with high affinity to α4β2* nAChRs, which are the most prevalent high-affinity nicotine (B1678760) binding sites in the brain. uchile.clnih.gov In contrast, its activity at the α7 nAChR subtype is reported to be inactive or weak. uchile.cl

Studies comparing N-methylcytisine to its parent compound, cytisine, reveal that N-methylation diminishes potency and efficacy at all tested nAChR subtypes. uchile.cl For instance, while cytisine is a potent partial agonist at α4β2 receptors and a full agonist at α7 receptors, N-methylcytisine shows reduced activity. uchile.clbiorxiv.org

The interaction of N-methylcytisine with the α3β4 nAChR subtype has also been investigated. While cytisine itself has low efficacy at α3β4 receptors, the efficacy of N-methylcytisine at these receptors is described as insignificant, though it can be increased with certain chemical modifications. uchile.cl The three major nAChR subtypes in the hippocampus are α7, α4β2, and α3β4. biorxiv.orgnih.gov

Below is a data table summarizing the binding affinity of N-Methylcytisine for various nAChR subtypes.

| Subtype | Binding Affinity (Ki) | Notes |

| α4β2 | High affinity | Binds with high affinity to α4β2 nAChRs. uchile.clnih.gov |

| α7 | Inactive/Weak | Shows weak or no activity at this subtype. uchile.cl |

| α3β4 | Insignificant Efficacy | Demonstrates minimal efficacy at this receptor subtype. uchile.cl |

*The asterisk indicates the potential presence of other subunits in the receptor complex.

Ligand-Receptor Binding Kinetics and Thermodynamics

The binding of a ligand to a receptor is governed by kinetic and thermodynamic principles. nih.govibmc.msk.ruwikipedia.org N-Methylcytisine has been shown to have a high affinity for nAChRs from squid optical ganglia, with a reported dissociation constant (Kd) of 50 nM. medchemexpress.commedchemexpress.com This high affinity suggests a strong and stable interaction between the ligand and the receptor.

The process of ligand-receptor binding involves association and dissociation rates. ibmc.msk.ruwikipedia.org While specific on- and off-rate constants for N-Methylcytisine hydriodide are not extensively detailed in the provided context, the high affinity implies a favorable equilibrium between the bound and unbound states. wikipedia.org

Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) changes, dictate the spontaneity and nature of the binding process. nih.gov Enthalpy-entropy compensation is a common phenomenon in protein-ligand interactions, where a favorable change in enthalpy is often offset by an unfavorable change in entropy, and vice versa. nih.gov The precise thermodynamic profile of N-Methylcytisine's interaction with nAChR subtypes would require specific experimental determination through methods like isothermal titration calorimetry (ITC). nih.gov

Agonist and Antagonist Functional Characterization at nAChR Subtypes in In Vitro Systems

In vitro studies have characterized N-Methylcytisine as a nicotinic agonist, although with lower potency compared to cytisine. uchile.cl Its functional activity varies across different nAChR subtypes.

At the α4β2* nAChR, which is crucial for modulating dopamine (B1211576) release in the striatum, N-methylcytisine acts as an agonist. uchile.cl However, its efficacy is lower than that of cytisine. uchile.cl In functional assays measuring [3H]dopamine release, N-methylcytisine was found to be less potent than cytisine. uchile.cl

Regarding the α3β4 nAChR subtype, N-methylcytisine exhibits very low to insignificant efficacy. uchile.cl This suggests that while it may bind to the receptor, it does not effectively trigger channel opening.

At the α7 nAChR, N-methylcytisine is reported to be inactive. uchile.cl This lack of functional activity aligns with its weak binding affinity for this subtype.

The functional profile of N-Methylcytisine at various nAChR subtypes is summarized in the table below.

| nAChR Subtype | Functional Activity | Efficacy |

| α4β2 * | Agonist | Low |

| α7 | Inactive | - |

| α3β4 | Agonist | Insignificant |

Allosteric Modulation and Receptor Desensitization Kinetics Induced by this compound

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) agonist binding site, thereby altering the receptor's response to the agonist. nih.govmdpi.comnih.gov There is no direct evidence in the provided search results to suggest that this compound acts as an allosteric modulator. It is primarily characterized as an orthosteric agonist that competes for the same binding site as acetylcholine. nih.gov

Receptor desensitization is a process where prolonged or repeated exposure to an agonist leads to a diminished response. mdpi.com The rate of desensitization can vary between different nAChR subtypes. For instance, α7 nAChRs desensitize very rapidly, while β2-containing subtypes desensitize faster than β4-containing ones. mdpi.comfrontiersin.org While the specific kinetics of desensitization induced by N-Methylcytisine are not detailed, as a nicotinic agonist, it would be expected to induce desensitization. The lower potency and efficacy of N-methylcytisine compared to cytisine might influence the rate and extent of desensitization it induces. uchile.cl

Mechanisms of Interaction with Non-Nicotinic Receptors and Other Cellular Targets (e.g., Muscarinic Acetylcholine Receptors, Enzymes)

The primary pharmacological target of N-Methylcytisine is the nicotinic acetylcholine receptor. medchemexpress.commedchemexpress.com While the provided information focuses heavily on its interaction with nAChRs, there is limited data on its effects on other receptor systems or cellular targets.

It is noted that N-methylcytisine is a selective ligand for nicotinic receptors of acetylcholine in the central nervous system. medchemexpress.commedchemexpress.com This selectivity implies a lower affinity for other receptor types, such as muscarinic acetylcholine receptors. mdpi.com However, comprehensive screening against a wide panel of non-nicotinic receptors and enzymes would be necessary to definitively rule out any significant off-target interactions. Some neuromuscular blocking agents, which are nicotinic antagonists, can also interact with muscarinic receptors. mdpi.com

Structure Activity Relationship Sar and Advanced Computational Studies of N Methylcytisine Analogs

Systematic Exploration of Structural Modifications and Their Impact on Receptor Binding and Functional Activity

Systematic modifications of the N-methylcytisine scaffold have revealed key determinants for its binding affinity and functional activity at nicotinic acetylcholine (B1216132) receptors (nAChRs).

N-Substitution: N-methylation of cytisine (B100878) to form N-methylcytisine generally leads to a decrease in potency and efficacy at various nAChR subtypes. uchile.cl Further substitutions on the nitrogen atom, such as the creation of a quaternary amine with a second methyl group (N,N-dimethylated), also result in lower binding affinity. uchile.cl The introduction of aliphatic or alicyclic N-substituents can even convert the molecule from an agonist to a nicotinic receptor antagonist. uchile.cl

Halogenation: The position of halogen substitution on the pyridone ring of N-methylcytisine significantly impacts its interaction with nAChRs.

C3-Position: Halogenation at the C3 position, such as with bromine (to form 3-bromo-N-methylcytisine), can enhance activity. uchile.cl For instance, while N-methylcytisine itself has diminished potency and efficacy compared to cytisine, 3-bromination can improve these properties. uchile.cl

C5-Position: In contrast, halogenation at the C5 position is generally detrimental to both binding affinity and functional potency. uchile.cl

These findings suggest that the electronic properties and size of the substituent at different positions on the cytisine scaffold play a crucial role in modulating its activity at nAChRs. uchile.clresearchgate.net

Interactive Table: Impact of Structural Modifications on N-Methylcytisine Analog Activity

| Compound | Modification | Effect on nAChR Binding/Activity | Receptor Subtype(s) | Reference |

|---|---|---|---|---|

| N-Methylcytisine | N-methylation of cytisine | Decreased potency and efficacy | Various nAChRs | uchile.cl |

| 3-Bromo-N-methylcytisine | Bromination at C3 | Improved potency and efficacy (relative to N-methylcytisine) | nAChRs | uchile.cl |

| 5-Bromo-N-methylcytisine | Bromination at C5 | Decreased affinity and potency | nAChRs | uchile.cl |

| N,N-dimethylated cytisine | Quaternary amine formation | Lower binding affinity | nAChRs | uchile.cl |

| N-aliphatic/alicyclic cytisine derivatives | Substitution with aliphatic/alicyclic groups | Can act as antagonists | nAChRs | uchile.cl |

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Methylcytisine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com For N-methylcytisine and its derivatives, QSAR studies help to quantify the physicochemical properties that govern their interaction with nAChRs.

These models typically use molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. For cytisine derivatives, relevant descriptors often include:

Hydrophobicity (LogP): The lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in the receptor. researchgate.net

Electronic Properties (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents, which can affect hydrogen bonding and other electronic interactions with the receptor. researchgate.net

Steric Factors (e.g., molar refractivity, Taft parameters): These relate to the size and shape of the molecule and its substituents, which determine the complementarity of fit within the receptor's binding site. researchgate.net

By developing regression or classification models, QSAR can predict the activity of novel N-methylcytisine analogs, guiding the synthesis of more potent and selective compounds. wikipedia.org For example, QSAR studies on related nicotinic ligands have shown that anti-HIV activity is strongly dependent on hydrophobic character and steric factors of substituents. researchgate.net

Molecular Docking and Dynamics Simulations of N-Methylcytisine with nAChR Subtype Models

Computational techniques like molecular docking and molecular dynamics (MD) simulations provide a dynamic, three-dimensional view of how N-methylcytisine and its analogs interact with different nAChR subtypes at an atomic level. pubpharm.debiorxiv.org

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net Studies have shown that N-methylcytisine docks within the same active site of nAChRs as other agonists. researchgate.net These simulations help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket. researchgate.netnih.gov The ligand-binding pocket of nAChRs is located at the interface between two adjacent subunits, enclosed by several loops. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that occur upon binding. nih.govmdpi.com For N-methylcytisine, MD simulations can:

Assess the stability of the binding pose predicted by docking. mdpi.com

Reveal how structural modifications, such as halogenation, affect the orientation and interactions of the ligand within the binding site.

Help to understand the structural basis for the selectivity of N-methylcytisine analogs for different nAChR subtypes, such as α4β2 versus α7. researchgate.net

For example, MD simulations have been used to investigate the stability of nicotine (B1678760) bound to the α4(+)/β2(-) interfaces of nAChRs, showing the systems reached equilibrium after 100-150 nanoseconds. mdpi.com Such studies provide a powerful tool for understanding the structure-function relationships of N-methylcytisine analogs. mdpi.com

In Silico Prediction and Validation of N-Methylcytisine Hydriodide Interaction Profiles

In silico methods are computational approaches used to predict and validate the interaction profiles of drug candidates like this compound. nih.govnih.gov These methods are crucial for rational drug design, helping to prioritize compounds for synthesis and experimental testing. nih.gov

The process typically involves:

Homology Modeling: Creating a 3D model of the target receptor (e.g., a specific nAChR subtype) if an experimental structure is not available, often based on the structure of a related protein like the acetylcholine-binding protein (AChBP). frontiersin.org

Docking and Scoring: Docking this compound into the modeled receptor binding site to predict its binding mode and estimate its binding affinity using scoring functions. rsc.org

Interaction Fingerprinting: Analyzing the predicted complex to identify the specific types of interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) between the ligand and the receptor. rsc.org

MD Simulations for Validation: Running MD simulations on the predicted ligand-receptor complex to assess its stability and dynamic behavior, thus validating the initial docking predictions. nih.govrsc.org

These in silico predictions can then be validated experimentally. For instance, site-directed mutagenesis can be used to change specific amino acid residues in the receptor that were predicted to interact with this compound. A loss of binding or function in the mutated receptor would provide experimental validation for the in silico model. This integrated approach of computational prediction and experimental validation is a powerful strategy in modern drug discovery. nih.gov

Advanced Analytical and Spectroscopic Methodologies for N Methylcytisine Hydriodide Research

High-Resolution Mass Spectrometry for Comprehensive Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analytical workflow for N-Methylcytisine hydriodide, offering unparalleled precision in mass determination. This accuracy is fundamental for confirming the elemental composition of the molecule and for identifying impurities with very similar masses. Techniques such as Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed to achieve the high resolution required for these detailed analyses.

In the context of this compound research, HRMS is instrumental in:

Accurate Mass Measurement: Determining the exact mass of the protonated molecule [M+H]⁺ with high precision, which allows for the calculation of its elemental formula.

Impurity Profiling: Detecting and identifying process-related impurities and degradation products, even at trace levels. The high resolving power of HRMS can differentiate between compounds with minute mass differences.

Structural Confirmation: When coupled with fragmentation techniques, HRMS provides valuable structural information by analyzing the exact masses of the fragment ions, aiding in the confirmation of the this compound structure.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying metabolites of this compound in complex biological matrices. The use of a triple quadrupole or a QTRAP mass spectrometer allows for high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

A sensitive and selective UPLC-MS/MS method has been developed for the determination of N-methylcytisine in rat plasma. nih.gov In this method, after protein precipitation, chromatographic separation is achieved using a UPLC BEH HILIC column with a gradient elution of acetonitrile and water, both containing ammonium formate. nih.gov The quantification is performed in the positive ion mode using the MRM transition of m/z 205.1→58.0 for N-methylcytisine. nih.gov This methodology has been successfully applied to pharmacokinetic studies, demonstrating its utility in tracking the compound and its metabolites in biological systems. nih.gov

Further advancements with MSⁿ (e.g., MS³) on ion trap instruments can provide more detailed fragmentation pathways, which is crucial for the structural elucidation of unknown metabolites. nih.govijpras.com This multi-stage fragmentation helps to differentiate between isomers and provides greater confidence in metabolite identification. nih.gov

Advanced Chromatographic Techniques for Separation and Quantification in Complex Biological and Plant Matrices

The separation and quantification of this compound from intricate matrices such as plant extracts and biological fluids present significant analytical challenges due to the presence of numerous interfering compounds. e3s-conferences.orgnih.gov Advanced chromatographic techniques are essential to achieve the necessary resolution and sensitivity for accurate analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of N-Methylcytisine. uva.es Method development often focuses on optimizing the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and detection.

Researchers have investigated various chromatographic systems for the analysis of cytisine (B100878) and N-methylcytisine in plant extracts. mdpi.comnih.gov While columns with alkyl-bonded and phenyl stationary phases result in weak retention of these polar alkaloids, Hydrophilic Interaction Chromatography (HILIC) and Ion Exchange Chromatography (IEC) have shown much stronger retention. mdpi.comnih.govresearchgate.net A particularly effective system utilizes a strong cation exchange (SCX) stationary phase with a mobile phase consisting of acetonitrile and a formic buffer at pH 4.0. mdpi.comresearchgate.net This system provides excellent separation of N-methylcytisine from other components in plant extracts, with symmetrical peaks and high system efficiency. mdpi.com

For detection, a Diode Array Detector (DAD) can be used for quantification, while coupling HPLC with a mass spectrometer (HPLC-MS), such as a Quadrupole Time-of-Flight (QTOF-MS), is employed for qualitative analysis and confirmation of the compound's identity based on its mass-to-charge ratio. mdpi.comnih.gov

Table 1: Comparison of Chromatographic Systems for N-Methylcytisine Analysis

| Stationary Phase | Retention of N-Methylcytisine | Peak Shape | System Efficiency (N/m) | Reference |

|---|---|---|---|---|

| Alkyl-bonded/Phenyl | Very Weak | Poor | Low | mdpi.comnih.gov |

| HILIC | Strong | Symmetrical | 37,620 | mdpi.comresearchgate.net |

| SCX (IEC) | Strongest | Symmetrical (As = 1.38) | 46,200 | mdpi.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique can be applied to identify its volatile metabolites or degradation products. nih.gov Derivatization may be required to increase the volatility of certain metabolites.

The process involves separating the volatile compounds in a gas chromatograph followed by detection and identification using a mass spectrometer. thermofisher.com The mass spectrometer provides information on the mass-to-charge ratio of the compound and its fragments, which can be compared to spectral libraries for identification. chromatographyonline.com GC-MS is particularly useful for identifying small molecular weight metabolites such as organic acids, alcohols, and amines that may be formed during the metabolism of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. slideshare.netresearchgate.net It provides detailed information about the chemical environment of each atom in the molecule.

Both ¹H and ¹³C NMR are used to characterize the structure of N-methylcytisine. tandfonline.comresearchgate.net The chemical shifts, coupling constants, and signal intensities in the NMR spectra provide a complete picture of the molecule's connectivity and stereochemistry. uomustansiriyah.edu.iq

X-ray Crystallography of this compound and its Co-crystals for Ligand-Receptor Complex Studies

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov This technique involves crystallizing the compound of interest and then analyzing the diffraction pattern of X-rays passing through the crystal.

The crystal structure of N-methylcytisine derivatives has been determined, confirming the chair conformation of the C ring in the solid state. fao.org A study on a crystalline cytisine-coumarin complex provided detailed structural information from X-ray diffraction data. nih.gov

Of particular interest in drug discovery is the use of co-crystallization to study ligand-receptor interactions. youtube.comyoutube.com By co-crystallizing this compound with its target receptor, it is possible to obtain a detailed view of the binding mode, including the specific interactions between the ligand and the amino acid residues of the receptor's binding pocket. youtube.com This information is invaluable for understanding the mechanism of action and for the rational design of new, more potent, and selective analogs.

Biochemical and Cellular Research Applications of N Methylcytisine Hydriodide Non Clinical Focus

Investigation of N-Methylcytisine Hydriodide Effects on Cellular Signaling Pathways In Vitro (e.g., Nitric Oxide Production, Inflammation in Macrophages)

The immunomodulatory effects of nAChR agonists are a significant area of in vitro research. Macrophages, key cells of the innate immune system, express nAChRs, particularly the α7 subtype. nih.govtermedia.pl Activation of these receptors can trigger the "cholinergic anti-inflammatory pathway," a signaling cascade that suppresses the production of pro-inflammatory mediators.

In vitro studies using macrophage cell lines (e.g., RAW 264.7) or primary macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS) are common models. While direct studies on this compound are not prevalent, research with other nAChR agonists, such as nicotine (B1678760), demonstrates a consistent pattern of anti-inflammatory activity. Agonist binding to α7 nAChRs on macrophages inhibits the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression. nih.govmdpi.com This leads to a downstream reduction in the synthesis and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.comfrontiersin.org

Furthermore, nAChR activation has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of nitric oxide (NO) during an inflammatory response. nih.govtermedia.pl NO is a key signaling and effector molecule in macrophage-mediated cytotoxicity. nih.gov The inhibition of iNOS and subsequent NO production occurs via signaling pathways that can include Janus kinase 2 (JAK2), Signal Transducer and Activator of Transcription 3 (STAT3), and mitogen-activated protein kinase (MAPK). nih.govtermedia.plmdpi.com Therefore, compounds like this compound are valuable tools for investigating the molecular control of inflammation in isolated cellular systems.

Table 1: Effects of nAChR Agonists on Macrophage Signaling Pathways In Vitro

| Agonist/Compound | Model System | Key Findings | Implicated Pathway(s) |

|---|---|---|---|

| Nicotine | LPS-stimulated mouse macrophages | Inhibition of TNF-α release. mdpi.com | JAK2-STAT3 nih.govmdpi.com |

| Nicotine | LPS-stimulated human macrophages | Inhibition of NF-κB activation. nih.gov | NF-κB nih.gov |

| Acetylcholine (B1216132) | LPS-stimulated microglia | Inhibition of TNF-α release. termedia.pl | α7 nAChR-dependent |

| GTS-21 (α7 agonist) | LPS-stimulated microglia | Suppression of pro-inflammatory cytokine production (TNF-α, IL-1β). termedia.pl | α7 nAChR-dependent |

Role of this compound as a Pharmacological Tool in Neuroscience Research Models (non-human, in vitro or ex vivo)

N-Methylcytisine and its parent compound, cytisine (B100878), are pivotal pharmacological tools in neuroscience research due to their specific interactions with nAChRs, particularly the α4β2 subtype, which is abundant in the central nervous system. researchgate.net Cytisine acts as a partial agonist at these receptors, making it an excellent probe for studying receptor function, regulation, and downstream neuronal effects in non-human, in vitro and ex vivo models. researchgate.netnih.gov

Ex vivo brain slice preparations are frequently used to study the effects of nicotinic compounds on neuronal excitability and synaptic plasticity. By applying cytisine or its derivatives to brain slices containing regions rich in nAChRs (e.g., hippocampus, amygdala, ventral tegmental area), researchers can measure changes in neuronal firing rates, synaptic potentials, and ion channel currents using electrophysiological techniques like patch-clamp recording.

These compounds are also used in cell culture models with primary neurons or neuronal cell lines to investigate the molecular consequences of nAChR activation. For instance, studies have used cytisine to explore its antidepressant-like properties by measuring changes in neuronal activity markers, such as the protein c-fos, in specific brain regions. nih.gov Such experiments have demonstrated that cytisine can reduce c-fos immunoreactivity in areas like the basolateral amygdala, suggesting a modulation of neuronal activity within circuits related to mood and behavior. nih.gov

Table 2: Applications of Cytisine and Derivatives in Neuroscience Research Models

| Compound | Model System | Research Application | Measured Outcome(s) |

|---|---|---|---|

| Cytisine | Rat brain membrane preparations | Receptor binding assays. researchgate.net | Dissociation constant (KD) for nAChRs. researchgate.net |

| Cytisine | Ex vivo mouse brain tissue | Immunohistochemical analysis of neuronal activity. nih.gov | c-fos immunoreactivity in the basolateral amygdala. nih.gov |

| Cytisine | In vitro cell-based assays | Characterization of receptor subtype selectivity. researchgate.net | Agonist/antagonist activity at α4β2 vs. other nAChR subtypes. |

Enzymatic Biotransformation and Metabolic Pathways of this compound In Vitro

The in vitro study of a compound's biotransformation is crucial for understanding its metabolic fate. This typically involves incubating the compound with subcellular fractions, such as liver microsomes or S9 fractions, or with whole-cell systems like primary hepatocytes. These systems contain a wide array of drug-metabolizing enzymes.

Specific in vitro metabolic studies on this compound are not extensively reported in the literature. However, based on the chemical structure and data from its parent compound, cytisine, potential metabolic pathways can be inferred. Pharmacokinetic studies of cytisine in animal models suggest it undergoes first-pass metabolism, with the liver being a primary site of concentration. nih.gov

For a compound like N-Methylcytisine, which contains tertiary amine and lactam structures, several enzymatic pathways could be involved in its biotransformation. In vitro evaluation would typically assess the roles of:

Cytochrome P450 (CYP) enzymes: These are a major family of enzymes responsible for oxidative metabolism. Potential reactions include N-demethylation, hydroxylation of the aromatic or aliphatic rings, and N-oxidation.

Flavin-containing monooxygenases (FMOs): These enzymes specialize in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms, making the tertiary amine of N-Methylcytisine a potential substrate. bioivt.com

Aldehyde Oxidase (AO) and Xanthine Oxidoreductase (XO): These enzymes can metabolize nitrogen-containing heterocyclic rings.

Uridine diphosphate-glucuronosyltransferases (UGTs): If oxidative metabolism generates a hydroxyl group, it can be subsequently conjugated with glucuronic acid by UGTs to form a more water-soluble metabolite for excretion.

A standard in vitro approach would involve incubating this compound with human liver microsomes in the presence and absence of NADPH (a necessary cofactor for CYPs and FMOs) and specific enzyme inhibitors to phenotype the responsible enzymes.

Influence on Neurotransmitter Release Mechanisms in Isolated Systems

One of the most significant roles of presynaptic nAChRs is the modulation of neurotransmitter release. This compound, as an nAChR agonist, is a useful tool for studying these mechanisms in isolated systems like synaptosomes. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain the machinery for neurotransmitter storage, release, and reuptake, providing an ideal ex vivo model.

Studies using synaptosomes prepared from brain regions rich in dopamine (B1211576), such as the striatum, have shown that nicotinic agonists directly stimulate the release of dopamine. nih.govnih.gov This release is calcium-dependent and mediated by the activation of nAChRs located on the dopaminergic nerve terminals themselves. The pattern of release induced by nicotinic agonists is distinct from that caused by other secretagogues like high potassium concentrations or releasing agents like amphetamines. nih.gov

By applying this compound or related compounds to superfused striatal synaptosomes pre-loaded with radiolabeled dopamine (e.g., [³H]dopamine), researchers can quantify the amount of neurotransmitter released in response to receptor activation. This allows for the precise characterization of the compound's potency and efficacy at presynaptic nAChRs and helps elucidate the role of these receptors in modulating dopaminergic transmission. nih.gov Cytisine itself has been shown to moderately increase dopamine concentrations, consistent with its partial agonist activity. researchgate.net

Table 3: Influence of Nicotinic Agonists on Neurotransmitter Release in Isolated Systems

| Agonist | System | Brain Region | Neurotransmitter | Key Finding |

|---|---|---|---|---|

| Acetylcholine | Rat striatal synaptosomes | Striatum | Dopamine | Stimulates [³H]dopamine release. nih.gov |

| Nicotine | Rat striatal synaptosomes | Striatum | Dopamine | Induces a distinct pattern of [³H]dopamine metabolite outflow. nih.gov |

| Lobeline | Rat striatal synaptosomes | Striatum | Dopamine | Stimulates [³H]dopamine release. nih.gov |

Future Directions and Emerging Research Avenues for N Methylcytisine Hydriodide

Development of Novel N-Methylcytisine-Based Probes for Receptor Mapping and Imaging

The unique pharmacological profile of N-methylcytisine, particularly its affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), makes it an attractive scaffold for the development of sophisticated molecular probes. researchgate.net These probes are instrumental for receptor mapping and in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The development of such tools can provide invaluable insights into the density and distribution of nAChRs in the central nervous system, which is crucial for understanding various neurological disorders and the mechanisms of drug action.

The primary strategy in developing these probes involves radiolabeling N-methylcytisine or its derivatives with a positron-emitting radionuclide. nih.gov Isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) are commonly used for PET imaging due to their suitable half-lives and decay characteristics. mdpi.commdpi.com The process involves chemically modifying the N-methylcytisine molecule to incorporate the radioisotope without significantly altering its binding affinity and selectivity for the target receptor. This can be a challenging endeavor, as even minor structural changes can impact the pharmacological properties of the parent compound. nih.gov

Researchers are exploring various synthetic routes to create these radiolabeled analogs. One approach is the direct labeling of the N-methylcytisine molecule, while another involves the use of prosthetic groups that are first radiolabeled and then conjugated to the N-methylcytisine scaffold. The latter approach can sometimes offer more straightforward and efficient radiolabeling procedures. Once synthesized, these novel radiotracers undergo rigorous preclinical evaluation, including in vitro binding assays to confirm their affinity for nAChRs and in vivo imaging studies in animal models to assess their brain penetration, target engagement, and pharmacokinetic properties. nih.gov The ultimate goal is to develop a probe with high specific binding to nAChRs and low non-specific binding, resulting in clear and quantifiable images of receptor distribution. moravek.com

| Radiotracer Development Stage | Key Considerations | Relevant Techniques |

| Candidate Selection | High affinity and selectivity for the target receptor (nAChRs). Favorable pharmacokinetic properties (e.g., ability to cross the blood-brain barrier). | In vitro binding assays (e.g., radioligand binding assays). |

| Radiolabeling Strategy | Choice of radionuclide (e.g., ¹¹C, ¹⁸F). mdpi.com Synthetic route for incorporating the radioisotope. | Nucleophilic substitution reactions. Use of radiolabeled prosthetic groups. |

| Preclinical Evaluation | Assessment of brain uptake and regional distribution. Confirmation of specific binding to the target. Evaluation of metabolic stability. | In vivo PET or SPECT imaging in animal models. nih.gov Biodistribution studies. Metabolite analysis. |

The successful development of N-methylcytisine-based PET and SPECT probes would have a significant impact on neuroscience research. It would enable non-invasive visualization and quantification of nAChR changes in conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. Furthermore, these imaging agents could be utilized in drug development to assess the target engagement of new therapeutic candidates aimed at modulating the nicotinic cholinergic system. nih.gov

Integration of N-Methylcytisine Hydriodide Research with Systems Biology and Omics Approaches

To gain a more holistic understanding of the biological effects of this compound, researchers are turning to systems biology and a variety of "omics" technologies. nih.gov These approaches allow for the simultaneous measurement of thousands of biological molecules, providing a comprehensive snapshot of the cellular and systemic responses to a drug. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, scientists can move beyond a single-target interaction and explore the broader network of pathways modulated by this compound. rsc.orgresearchgate.net

Genomics can be employed to identify genetic variations that may influence an individual's response to this compound. For instance, single nucleotide polymorphisms (SNPs) in the genes encoding nAChR subunits could potentially alter the binding affinity or signaling efficacy of the compound. Genome-wide association studies (GWAS) could uncover novel genetic markers associated with treatment response or side effects.

Transcriptomics , often performed using techniques like RNA sequencing (RNA-Seq), provides a quantitative readout of the expression levels of all genes in a cell or tissue. By comparing the transcriptomes of cells treated with this compound to untreated controls, researchers can identify genes and signaling pathways that are upregulated or downregulated by the compound. This can reveal downstream effects beyond the initial receptor interaction and suggest novel therapeutic applications. oeno-one.eu

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. Techniques such as mass spectrometry can be used to create a global protein profile of cells or tissues following exposure to this compound. This can help to identify the specific proteins whose expression or activity is altered, providing a more direct link between drug action and cellular function.

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. By examining the metabolic fingerprint of cells or biofluids after treatment with this compound, researchers can understand its impact on cellular metabolism and identify potential biomarkers of drug efficacy or toxicity.

The integration of these multi-omics datasets requires sophisticated computational and bioinformatic tools. nih.gov By constructing network models of the interacting genes, proteins, and metabolites, researchers can identify key hubs and pathways that are significantly perturbed by this compound. This systems-level understanding can facilitate the prediction of off-target effects, the identification of patient populations most likely to benefit from treatment, and the discovery of novel therapeutic indications. nih.gov

| Omics Technology | Biological Molecules Analyzed | Potential Insights for this compound Research |

| Genomics | DNA | Identification of genetic variations influencing drug response. |

| Transcriptomics | RNA | Elucidation of gene expression changes and affected signaling pathways. oeno-one.eu |

| Proteomics | Proteins | Characterization of protein expression and post-translational modifications. |

| Metabolomics | Metabolites | Understanding the impact on cellular metabolism and identifying biomarkers. |

Green Chemistry Principles in Sustainable N-Methylcytisine Synthesis and Isolation

The application of green chemistry principles to the synthesis and isolation of N-methylcytisine is an area of growing importance, driven by the need for more environmentally sustainable pharmaceutical manufacturing processes. unibo.itnih.gov Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.com

In the context of N-methylcytisine, which is a derivative of the naturally occurring alkaloid cytisine (B100878), green chemistry principles can be applied to both the extraction and purification of the starting material from plant sources and the subsequent chemical modifications. researchgate.net Cytisine is typically isolated from the seeds of plants belonging to the Leguminosae family. researchgate.net Traditional extraction methods often rely on large volumes of volatile organic solvents. Green chemistry encourages the exploration of alternative, more benign solvents, such as supercritical fluids (e.g., CO₂) or bio-based solvents, which have a lower environmental impact. mdpi.com Additionally, optimizing extraction techniques to improve efficiency and reduce energy consumption is a key goal.

For the synthetic conversion of cytisine to this compound, green chemistry principles advocate for the use of reactions with high atom economy, meaning that a maximal proportion of the atoms from the reactants are incorporated into the final product. whiterose.ac.uk This minimizes the generation of waste. The use of catalytic reagents over stoichiometric ones is also preferred, as catalysts can be used in small amounts and can often be recycled and reused.

| Green Chemistry Principle | Application in N-Methylcytisine Synthesis and Isolation |

| Waste Prevention | Designing synthetic pathways with high atom economy. whiterose.ac.uk |

| Safer Solvents and Auxiliaries | Utilizing greener extraction solvents (e.g., supercritical CO₂, bio-solvents). mdpi.com |

| Design for Energy Efficiency | Optimizing extraction and reaction conditions to minimize energy consumption. |

| Use of Renewable Feedstocks | Utilizing cytisine from sustainably sourced plant materials. |

| Reduce Derivatives | Developing more direct synthetic routes to minimize protection/deprotection steps. |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones. |

By embracing the principles of green chemistry, the pharmaceutical industry can work towards more sustainable methods for producing this compound, reducing the environmental footprint of this important compound.

Advances in High-Throughput Screening Methodologies Utilizing this compound as a Lead Scaffold

The rigid, tricyclic structure of N-methylcytisine makes it an excellent starting point, or "scaffold," for the development of new therapeutic agents through high-throughput screening (HTS). researchgate.net HTS is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov By using N-methylcytisine as a foundational chemical structure, medicinal chemists can create large libraries of related compounds with diverse pharmacological properties. lifechemicals.com

The process begins with the chemical modification of the N-methylcytisine scaffold at various positions. These modifications can include the addition of different functional groups or the alteration of existing ones. The goal is to generate a library of compounds that explores a wide range of chemical space around the core N-methylcytisine structure. This can be achieved through combinatorial chemistry, where a series of building blocks are systematically combined to create a large number of different products. rsc.org

Once a compound library based on the N-methylcytisine scaffold is synthesized, it can be subjected to HTS using a variety of assay formats. mdpi.com These assays are designed to measure the interaction of the compounds with a specific biological target, such as a receptor, enzyme, or ion channel. Common HTS technologies include fluorescence-based assays, luminescence-based assays, and label-free detection methods. rug.nl The choice of assay depends on the specific biological question being addressed.

For example, to identify new compounds that bind to nAChRs, a competitive binding assay could be used where the library compounds compete with a radiolabeled ligand for binding to the receptor. To find compounds that modulate the activity of the receptor, a functional assay that measures changes in intracellular calcium levels or membrane potential could be employed. The data from the HTS campaign is then analyzed to identify "hits"—compounds that show the desired biological activity. researchgate.net

These hits are then subjected to further rounds of testing and optimization to improve their potency, selectivity, and drug-like properties. This iterative process of synthesis and screening, guided by structure-activity relationship (SAR) studies, can lead to the discovery of novel drug candidates with improved therapeutic profiles compared to the original N-methylcytisine scaffold. nih.govmdpi.com

| HTS Step | Description | Key Technologies |

| Library Design and Synthesis | Creation of a diverse collection of compounds based on the N-methylcytisine scaffold. | Combinatorial chemistry, parallel synthesis. |

| Assay Development | Design and optimization of a robust and sensitive biological assay for screening. | Fluorescence, luminescence, radioligand binding assays. mdpi.com |

| High-Throughput Screening | Automated testing of the compound library in the developed assay. | Robotic liquid handling, microplate readers. nih.gov |

| Hit Identification and Validation | Analysis of screening data to identify active compounds and confirm their activity. | Data analysis software, secondary assays. |

| Lead Optimization | Chemical modification of hit compounds to improve their pharmacological properties. | Structure-activity relationship (SAR) studies. nih.gov |

The use of this compound as a lead scaffold in HTS campaigns holds significant promise for the discovery of new drugs for a variety of neurological and psychiatric disorders.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-Methylcytisine hydriodide to ensure purity and structural identity?

- Methodology :

- Synthesis : Use reductive methylation of cytisine with methyl iodide in anhydrous conditions, followed by purification via recrystallization from ethanol/water mixtures.

- Characterization :

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to confirm methyl group incorporation and backbone integrity .

- High-Resolution X-ray Crystallography : Resolve atomic positions and bond lengths to validate structural identity (e.g., C–N bond distances and methyl group orientation) .

- Elemental Analysis : Verify stoichiometry (C:H:N:I ratios) to confirm purity (>98%) .

Q. How can researchers validate the electronic environment of this compound using spectroscopic techniques?

- Methodology :

- FT-IR Spectroscopy : Identify key functional groups (e.g., N–H stretching in pyrrolidine rings at ~3300 cm⁻¹ and C=O vibrations at ~1680 cm⁻¹) .

- Polarized Raman Spectroscopy : Map vibrational modes to assess electronic delocalization in the pyridone ring .

- Solid-State NMR : Measure ¹³C chemical shifts to detect electronic perturbations caused by methylation .

Advanced Research Questions

Q. What experimental strategies are employed to analyze charge density distribution in this compound crystals, and how do these inform its molecular interactions?

- Methodology :

- High-Resolution X-ray Diffraction : Collect data up to sinθ/λ = 1.0 Å⁻¹ using a Supernova Dual diffractometer. Apply absorption and Lorentz-polarization corrections .

- Multipole Refinement : Use the Hansen-Coppens model to refine electron density parameters (e.g., κ and κ’ values for H atoms) and quantify bond critical points (BCPs) via Quantum Theory of Atoms in Molecules (QTAIM) .

- Topological Analysis : Map Laplacian plots to identify regions of electron depletion (e.g., hydrogen bond donors) and lone pair localization (e.g., pyridone oxygen) .

- Key Findings : Methylation reduces intermolecular hydrogen bonding compared to cytisine, altering crystal packing and solubility .

Q. How do crystallographic studies reconcile structural modifications in this compound with its reduced affinity for α4β2 nicotinic acetylcholine receptors compared to cytisine?

- Methodology :

- Docking Simulations : Compare ligand-receptor interactions using α4β2 receptor models (e.g., PDB ID 5KXI). Highlight steric clashes between the N-methyl group and Tyr-91 .

- Free Energy Perturbation (FEP) Calculations : Quantify binding energy differences caused by methylation-induced loss of hydrogen bonds with Trp-145 .

- Experimental Validation :

- Radioligand Displacement Assays : Measure IC₅₀ values using [³H]-epibatidine binding in HEK-293 cells expressing α4β2 receptors .

Q. What methodologies are used to investigate the neuroregenerative potential of this compound through calcium signaling pathways?

- Methodology :

- Calcium Imaging : Treat primary cortical neurons with this compound (1–10 µM) and monitor intracellular Ca²⁺ flux via Fluo-4 AM fluorescence .

- Patch-Clamp Electrophysiology : Assess α7 nAChR-mediated currents in SH-SY5Y cells to differentiate receptor subtype specificity .

- Western Blotting : Quantify phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) as a downstream signaling marker .

Q. How should researchers address contradictions between computational docking predictions and experimental binding affinity data for this compound?

- Methodology :

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess conformational flexibility of the methyl group in aqueous and membrane-bound states .

- Alanine Scanning Mutagenesis : Test receptor mutants (e.g., Tyr-91→Ala) to isolate steric vs. electronic contributions to affinity loss .

- Synchrotron Radiation Circular Dichroism (SRCD) : Probe ligand-induced conformational changes in receptor extracellular domains .

Data Analysis and Reporting Guidelines

- Charge Density Studies : Include deformation density maps (contour interval: 0.05 e Å⁻³) and BCP metrics (∇²ρ, Hₑ) in supplementary materials .

- Binding Assays : Report IC₅₀ values with 95% confidence intervals and Hill coefficients to assess cooperativity .

- Crystallography : Adhere to SHELXL refinement protocols and deposit CIF files in public databases (e.g., CCDC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。